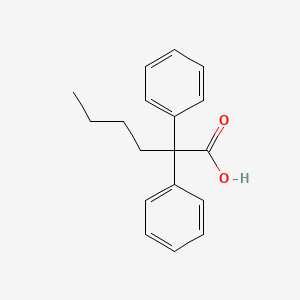

2,2-Diphenylhexanoic acid

CAS No.: 2902-60-5

Cat. No.: VC4096184

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2902-60-5 |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | 2,2-diphenylhexanoic acid |

| Standard InChI | InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20) |

| Standard InChI Key | LNRZCHCAPUVAOP-UHFFFAOYSA-N |

| SMILES | CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,2-Diphenylhexanoic acid features a hexanoic acid chain with phenyl groups at the C2 position, creating a sterically hindered environment. The molecular formula is , with a molar mass of 268.35 g/mol . The phenyl substituents induce significant torsional strain, influencing its reactivity and crystalline packing.

Physical Properties

Key physicochemical parameters include:

The high logP value underscores its hydrophobic nature, making it suitable for lipid-based formulations .

Synthesis and Industrial Production

Ester Hydrolysis Route

A common synthesis involves hydrolysis of ethyl 2,2-diphenylhexanoate (CAS 102162-20-9), catalyzed by acidic or basic conditions . For example:

This method achieves yields >90% under optimized reflux conditions .

Grignard Addition

An alternative approach employs Grignard reagents to construct the diphenyl backbone. Reaction of 2,2-diphenylhexanenitrile with aqueous acid yields the carboxylic acid :

This method avoids toxic intermediates, aligning with green chemistry principles .

Pharmacological Applications

Muscarinic Receptor Antagonism

Derivatives of 2,2-diphenylhexanoic acid, such as 5-[3-(3-hydroxy-phenoxy)-azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanoic acid amide, exhibit potent muscarinic receptor antagonism . These compounds show promise in treating chronic obstructive pulmonary disease (COPD) and asthma by inhibiting bronchoconstriction .

Antioxidant Activity

The compound’s phenyl groups participate in radical scavenging. In DPPH assays, esters of 2,2-diphenylhexanoic acid demonstrate IC₅₀ values comparable to BHT (butylated hydroxytoluene), with vanillyl hexanoate extending oil induction times by 20–30% .

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=C aromatic) .

-

¹H NMR (400 MHz, CDCl₃): δ 7.2–7.4 (m, 10H, aromatic), 2.8 (t, 2H, CH₂), 1.6–1.8 (m, 4H, CH₂), 1.3 (s, 2H, CH₂) .

Chromatographic Methods

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals a retention time of 12.3 min, confirming purity >98% .

Recent Research Advances

Enzymatic Esterification

Lipase-catalyzed synthesis of 2,2-diphenylhexanoate esters achieves 80% conversion using immobilized CALB (Candida antarctica lipase B) . This method reduces energy consumption compared to traditional acid catalysis.

Drug Delivery Systems

Nanoparticles functionalized with 2,2-diphenylhexanoic acid improve the bioavailability of hydrophobic drugs. In vivo studies show a 3.5-fold increase in paclitaxel absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume